1-(Azetidin-3-yl)prop-2-yn-1-one
Beschreibung
1-(Azetidin-3-yl)prop-2-yn-1-one (CAS: 1603024-03-8) is a small organic compound with the molecular formula C₆H₇NO and a molecular weight of 109.13 g/mol . Its structure features a propargyl ketone moiety attached to an azetidine (4-membered saturated nitrogen heterocycle) at the 3-position. Limited physicochemical data are available for this compound; for instance, its boiling point and storage conditions remain unspecified in the literature .
Eigenschaften
Molekularformel |
C6H7NO |
|---|---|
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
1-(azetidin-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C6H7NO/c1-2-6(8)5-3-7-4-5/h1,5,7H,3-4H2 |
InChI-Schlüssel |
AZGRBAZZCJXUGV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)C1CNC1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)prop-2-yn-1-one typically involves the reaction of azetidine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 1-(Azetidin-3-yl)prop-2-yn-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Oxidation Reactions
The ketone group and alkyne moiety undergo oxidation under controlled conditions:
Research Insight :
Electron-withdrawing substituents on the azetidine ring enhance oxidation rates by increasing the electrophilicity of the ketone carbonyl .
Reduction Reactions
Selective reduction of functional groups is achievable through tailored conditions:
Mechanistic Note :
The azetidine ring remains intact during reductions unless exposed to strongly acidic conditions, which may induce ring-opening .
Nucleophilic Additions
The ketone group participates in nucleophilic addition reactions:
Structural Impact :
Bulkier nucleophiles exhibit slower reaction kinetics due to steric hindrance from the azetidine ring .
Cycloaddition Reactions
The alkyne group engages in [2+2] and [3+2] cycloadditions:
Key Finding :
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds with >90% efficiency at room temperature .
Ring-Opening Reactions
The azetidine ring undergoes strain-driven ring-opening under nucleophilic or acidic conditions:
| Reagent | Conditions | Products | Mechanism |
|---|---|---|---|
| HBr (aq) | Reflux, 12 h | Bromoamine derivatives | Nucleophilic attack at β-carbon |
| LiAlH₄ | Anhydrous THF, 0°C | Open-chain amines | Reduction of ring carbonyl |
SAR Insight :
Electron-withdrawing groups (e.g., NO₂, Cl) at the para position of aryl substituents accelerate ring-opening kinetics .
Substitution Reactions
The azetidine nitrogen participates in alkylation and acylation:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| N-Alkylation | R-X, K₂CO₃, DMF | N-substituted azetidinones | 65–80% |
| N-Acylation | RCOCl, Et₃N | Amides | 70–88% |
Limitation :
Steric hindrance from the prop-2-yn-1-one group reduces yields in bulkier substituent additions .
Research Advancements
Recent studies highlight innovative applications:
-
Catalytic Asymmetric Synthesis : Chiral phosphoric acid catalysts enable enantioselective additions to the ketone group (up to 95% ee) .
-
Photodynamic Therapy : Singlet oxygen (¹O₂) generation via photoexcitation of the alkyne-ketone system shows promise in cancer research .
Stability and Handling Considerations
-
Thermal Stability : Decomposes above 200°C, releasing CO and other gases .
-
Light Sensitivity : Store in amber containers to prevent photochemical degradation .
This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to materials science. Future research should explore its catalytic asymmetric transformations and biomedical potential.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Aryl/Substituted Aryl Groups
Several prop-2-yn-1-one derivatives with aryl substituents have been synthesized and characterized, providing a basis for comparison:
Key Differences :
- Substituent Effects: The azetidine group in the target compound replaces the aryl groups found in analogues like 8a and 3ac.
- Electronic Properties : The electron-rich aryl groups in 8a–8b and 3ac may stabilize the ketone via resonance, whereas the azetidine’s lone pair on nitrogen could participate in conjugation with the carbonyl, altering electrophilicity.
- Synthetic Accessibility : Aryl-substituted prop-2-yn-1-ones (e.g., 8a–8f ) are synthesized via straightforward routes from alcohols/ketones with yields of 70–72% , while the azetidine-containing analogue may require specialized methods for nitrogen heterocycle installation.
Heterocyclic and Bis-Propargyl Ketone Analogues
Thiophene-Containing Derivatives
Compounds such as 3,3'-(1,4-phenylene)bis(1-(thiophen-2-yl)prop-2-yn-1-one) (1a) and 10c exhibit significant optical properties due to extended π-conjugation. For example, 10c shows a bathochromic shift (λmaxAbs = 397 nm) and higher quantum yield (5.8%) compared to 1a (λmaxAbs = 335 nm, quantum yield = 0.2%) .
Azetidine-Containing Analogues
- 1-(Azetidin-1-yl)-3-phenylpropan-1-one (CAS: 1090905-62-6): This compound shares the azetidine moiety but replaces the propargyl ketone with a phenylpropanone group. Its molecular weight (189.26 g/mol) is higher than the target compound, and its synthesis likely involves alkylation of azetidine .
- 1-(1,3-Thiazol-2-yl)azetidin-2-one (CAS: 959228-66-1): Features a thiazole ring fused to azetidin-2-one, highlighting the versatility of azetidine in hybrid heterocyclic systems .
Data Gaps :
- Melting/boiling points and solubility data for the target compound.
- Direct comparison of reactivity in common organic transformations (e.g., cycloadditions).
- Biological screening results (e.g., cytotoxicity, enzyme inhibition).
Biologische Aktivität
1-(Azetidin-3-yl)prop-2-yn-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
1-(Azetidin-3-yl)prop-2-yn-1-one features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The synthesis typically involves the reaction of azetidine derivatives with propargyl halides under basic conditions, leading to the formation of the desired compound. Various synthetic routes can be optimized for yield and purity, employing techniques like continuous flow chemistry.
Anticancer Properties
Research indicates that 1-(Azetidin-3-yl)prop-2-yn-1-one exhibits anticancer activity through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other tubulin inhibitors, this compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer models.
- Targeting Specific Kinases : Studies have shown that derivatives of azetidine can inhibit various kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated inhibitory effects on Bcr-Abl kinases, which are crucial in certain leukemias .
- Antiproliferative Effects : In vitro tests have demonstrated that 1-(Azetidin-3-yl)prop-2-yn-1-one can reduce cell viability in various cancer cell lines, including MDA-MB-231 (breast) and HCT116 (colon) cells. The IC50 values for these effects suggest potent activity within sub-micromolar ranges .
The mechanism of action for 1-(Azetidin-3-yl)prop-2-yn-1-one involves:
- Cell Cycle Arrest : By inhibiting tubulin polymerization, the compound prevents mitosis, leading to apoptosis.
- Modulation of Signaling Pathways : It may also influence pathways such as PI3K/Akt and mTOR, which are critical for cell survival and proliferation .
Case Studies
Several studies have focused on the biological activity of azetidine derivatives:
- Antiproliferative Studies : A study evaluated various azetidine derivatives against multiple cancer cell lines, confirming that modifications at the azetidine ring could enhance biological activity. The findings indicated a correlation between structural changes and increased potency against tumor cells .
- Kinase Inhibition : Another investigation highlighted the potential of azetidine compounds in inhibiting kinases associated with cancer signaling pathways. The study provided evidence that specific substitutions could lead to enhanced selectivity and potency against targets like Bcr-Abl .
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(Azetidin-3-yl)prop-2-yn-1-one | Anticancer (breast cancer) | < 0.5 | Tubulin inhibition |
| 3-(Prop-2-en-1-yl)azetidin-3-ol | Antiproliferative | 0.4 | Tubulin binding |
| 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one | Kinase inhibition | 0.8 | Targeting Bcr-Abl kinases |
Q & A
Q. What are the common synthetic routes for 1-(Azetidin-3-yl)prop-2-yn-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via transition metal-catalyzed nucleophilic substitution or coupling reactions. For example, palladium catalysts (e.g., PdCl₂(PPh₃)₂) are used in cross-coupling reactions with azetidine derivatives and propargyl ketones . Optimization involves adjusting solvent systems (e.g., Et₃N for base-sensitive reactions), temperature control (room temperature to reflux), and purification via column chromatography (SiO₂, n-hexane/CHCl₃ mixtures) . Monitoring reaction progress with TLC and characterizing intermediates via ¹H/¹³C NMR ensures reproducibility .
Q. Which spectroscopic techniques are critical for structural validation of 1-(Azetidin-3-yl)prop-2-yn-1-one?
- ¹H/¹³C NMR : Key for identifying proton environments (e.g., azetidine ring protons at δ 3.0–4.0 ppm and alkynyl protons at δ 2.5–3.0 ppm) and carbon hybridization states .
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) functional groups .
- HRMS : Validates molecular weight and isotopic patterns .
- X-ray crystallography (via SHELX): Resolves absolute configuration and crystallographic disorder using programs like SHELXL .
Q. What safety protocols are essential when handling 1-(Azetidin-3-yl)prop-2-yn-1-one?
Use PPE (gloves, goggles) to avoid inhalation/contact. Work in a fume hood due to potential irritancy (H303+H313+H333 hazard codes). Avoid sparks/open flames (P210 precaution) and store in inert atmospheres . For spills, neutralize with silica-based absorbents and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can enantiomeric purity of 1-(Azetidin-3-yl)prop-2-yn-1-one be ensured during asymmetric synthesis?
Chiral HPLC or SFC (Supercritical Fluid Chromatography) with polysaccharide columns (e.g., Chiralpak®) separates enantiomers. Relative selectivity data (e.g., ΔΔG‡) should be calculated using van’t Hoff plots from retention times . For catalytic methods, employ chiral ligands (e.g., BINAP) with Pd or Cu catalysts to enhance stereocontrol .
Q. How to resolve contradictions between spectroscopic and crystallographic data for this compound?
Discrepancies may arise from dynamic effects (e.g., rotational isomers in NMR) vs. static crystal packing. Use variable-temperature NMR to detect conformational flexibility. Cross-validate with DFT calculations (e.g., Gaussian) to model energetically favorable conformers . If crystallographic disorder is observed (e.g., partial occupancy), refine using SHELXL’s PART instruction and validate via R-factor convergence .
Q. What computational strategies predict the reactivity of 1-(Azetidin-3-yl)prop-2-yn-1-one in drug discovery?
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs) .
- MD simulations : Assess binding stability (GROMACS) and free energy landscapes (MM/PBSA) .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on the azetidine ring) to optimize bioactivity .
Q. How to address low yields in scaled-up synthesis of 1-(Azetidin-3-yl)prop-2-yn-1-one?
- Catalyst poisoning : Pre-purify reagents (e.g., azetidine derivatives) to remove trace amines or moisture .
- Mass transfer limitations : Use continuous-flow reactors for exothermic steps (e.g., alkyne couplings) .
- Workup optimization : Replace column chromatography with recrystallization (e.g., methanol/water mixtures) for higher throughput .
Methodological Guidance Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
